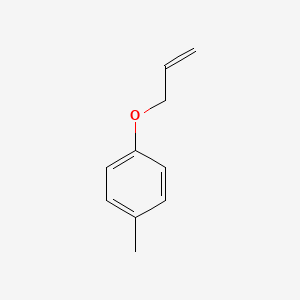

Allyl p-tolyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROCNZZBLCAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946086 | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23431-48-3 | |

| Record name | 23431-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Allyl p-Tolyl Ether: A Comprehensive Technical Guide

An In-depth Overview of the Williamson Ether Synthesis for the Preparation of Allyl p-Tolyl Ether from p-Cresol and Allyl Bromide

The synthesis of this compound from p-cresol and allyl bromide is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion derived from p-cresol acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion.[2][4]

This technical guide provides a detailed protocol for this synthesis, summarizes key quantitative data, and illustrates the experimental workflow, making it a valuable resource for researchers and professionals in organic synthesis and drug development.

Reaction and Mechanism

The overall reaction involves the deprotonation of p-cresol by a base to form the p-cresolate (or p-toluenoxide) ion. This is followed by the nucleophilic attack of the p-cresolate on allyl bromide.

Step 1: Deprotonation of p-Cresol

CH3C6H4OH + Base → CH3C6H4O- + [H-Base]+

Step 2: Nucleophilic Substitution (SN2)

CH3C6H4O- + CH2=CHCH2Br → CH3C6H4OCH2CH=CH2 + Br-

A variety of bases can be used, with common choices including potassium hydroxide (KOH) and potassium carbonate (K2CO3).[1][5] The reaction is often carried out in a suitable solvent such as acetone, or under solvent-free conditions.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| p-Cresol | 1.0 mmol (108 mg) | [5] |

| Allyl Bromide | 4.04 mmol (0.35 mL) | [5] |

| Potassium Hydroxide (KOH) | ~2 mmol (~120 mg) | [5] |

| Tetrabutylammonium Iodide (TBAI) | 5 mol% | [5] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [5] |

| Reaction Time | Not specified, monitored by TLC | [5] |

| Product Information | ||

| Product | Allyl p-methylphenyl ether | [5] |

| Yield | 85% | [5] |

| Appearance | Colorless oil | [5] |

| Spectroscopic Data | ||

| IR (neat, cm-1) | 1600, 1100 | [5] |

| 1H NMR (CDCl3, δ ppm) | 7.08 (d, J = 7.81 Hz, 2H), 6.81 (d, J = 8.79 Hz, 2H), 6.01–6.08 (m, 1H), 5.28 (m, 2H), 4.51 (d, J = 1.48 Hz, 2H), 2.26 (s, 3H) | [5] |

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of allyl p-methylphenyl ether.[5]

Materials:

-

p-Cresol (108 mg, 1 mmol)

-

Allyl bromide (0.35 mL, 4.04 mmol, freshly distilled)[5]

-

Potassium hydroxide (KOH) pellets (~120 mg, ~2 mmol)[5]

-

Tetrabutylammonium iodide (TBAI) (5 mol%)

-

Silica gel (100-200 mesh) for chromatography[5]

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Distillation apparatus

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine p-cresol (108 mg, 1 mmol), allyl bromide (0.35 mL, 4.04 mmol), potassium hydroxide pellets (~120 mg, ~2 mmol), and tetrabutylammonium iodide (5 mol%).[5]

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the excess allyl bromide by distillation under reduced pressure.[5]

-

Load the resulting residue onto a short column of silica gel (100-200 mesh).[5]

-

Elute the product using a mixture of hexane and ethyl acetate to afford this compound as a colorless oil (yield: 85%).[5]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

p-Cresol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Allyl bromide: Lachrymator, toxic, and flammable. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Potassium hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Organic solvents: Flammable. Use in a well-ventilated area away from ignition sources.

This guide provides a comprehensive overview of the synthesis of this compound. For further details on the Williamson ether synthesis and its applications, consulting advanced organic chemistry textbooks and relevant literature is recommended.[1][4][8]

References

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Synthesis [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ias.ac.in [ias.ac.in]

- 6. open.library.ubc.ca [open.library.ubc.ca]

- 7. prepchem.com [prepchem.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Williamson Ether Synthesis of Allyl p-Tolyl Ether: A Technical Guide

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and asymmetrical ethers. This guide offers an in-depth examination of the synthesis of allyl p-tolyl ether, a valuable intermediate in various chemical processes, including the synthesis of fragrances, pharmaceuticals, and specialty chemicals.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism, involving a deprotonated alcohol or phenol and an organohalide.[2][3]

Core Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis is a two-step process. The first step involves the deprotonation of p-cresol (4-methylphenol) to form the sodium or potassium p-cresoxide salt. This is followed by the nucleophilic attack of the resulting phenoxide on allyl bromide.

Step 1: Deprotonation of p-Cresol

p-Cresol, a derivative of phenol, is a weak acid.[4] To generate the more nucleophilic phenoxide, a strong base is required. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[5] The base abstracts the acidic proton from the hydroxyl group of p-cresol, forming the p-tolyl oxide (or p-methylphenoxide) anion.

Step 2: S_{N}2 Nucleophilic Attack

The resulting p-cresoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of allyl bromide, which is bonded to the bromine atom. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[2][3] The bromide ion is displaced as a leaving group, resulting in the formation of this compound. For this S_{N}2 reaction to be efficient, a primary alkyl halide like allyl bromide is ideal, as secondary and tertiary halides are more prone to elimination side reactions.[3][6]

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

p-Cresol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (1.5 eq), to the solution.[7]

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium p-cresoxide.

-

Add allyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 50-100°C) and maintain for 1-8 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure this compound.

Quantitative Data

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| p-Cresol | 108.14 | 0.1 | 1.0 | 10.81 g |

| Allyl Bromide | 120.98 | 0.12 | 1.2 | 14.52 g (10.3 mL) |

| Potassium Carbonate | 138.21 | 0.15 | 1.5 | 20.73 g |

| Acetone | - | - | - | 200 mL |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| This compound | 148.20 | 14.82 | (Typical) 12.6-14.1 | (Typical) 85-95% |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.[2]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: Synthesis and Purification Workflow.

Side Reactions and Considerations

While the Williamson ether synthesis is generally efficient, certain side reactions can occur:

-

Elimination: If a secondary or tertiary alkyl halide is used, or if the reaction temperature is too high, an elimination (E2) reaction may compete with the desired S_{N}2 substitution, leading to the formation of an alkene from the alkyl halide.[5][6]

-

C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of allyl-substituted cresols.[5][8] The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5]

To maximize the yield of the desired ether, it is crucial to use a primary alkyl halide and carefully control the reaction temperature. The use of a suitable solvent is also important for promoting the desired S_{N}2 pathway.

References

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. p-Cresol - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3198842A - Allylation of phenol - Google Patents [patents.google.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyl p-Tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl p-tolyl ether. The information is presented in a clear and structured format to facilitate its use in research, development, and quality control applications. This document includes detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet), d (doublet), t (triplet), and m (multiplet), and coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum exhibits characteristic signals for the allyl and p-tolyl groups. The aromatic protons show a typical AA'BB' splitting pattern, while the vinylic protons of the allyl group display complex splitting due to geminal and vicinal couplings.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H-2', H-6' (Aromatic) | 6.98 | d | 8.5 | 2H |

| H-3', H-5' (Aromatic) | 6.72 | d | 8.5 | 2H |

| H-2 (Allyl) | 5.95 | m | - | 1H |

| H-3a (Allyl, trans) | 5.30 | d | 17.2 | 1H |

| H-3b (Allyl, cis) | 5.17 | d | 10.5 | 1H |

| H-1 (Allyl) | 4.40 | d | 5.3 | 2H |

| -CH₃ (Tolyl) | 2.22 | s | - | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C-1' (Aromatic) | 156.2 |

| C-4' (Aromatic) | 133.8 |

| C-2 (Allyl) | 130.1 |

| C-3', C-5' (Aromatic) | 129.8 |

| C-2', C-6' (Aromatic) | 114.5 |

| C-3 (Allyl) | 117.5 |

| C-1 (Allyl) | 69.1 |

| -CH₃ (Tolyl) | 20.5 |

Experimental Protocols

The following section outlines the general methodology for acquiring ¹H and ¹³C NMR spectra of organic compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a small vial. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Reference: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

-

Instrumentation: The spectra are typically recorded on a high-resolution NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally used.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

-

Integration: For ¹H NMR spectra, the peak areas are integrated to determine the relative number of protons corresponding to each signal.

Visualizations

The following diagrams illustrate the chemical structure with proton and carbon assignments and a typical workflow for NMR analysis.

Caption: Chemical structure and NMR assignments for this compound.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Allyl p-Tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Allyl p-tolyl ether using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It offers comprehensive experimental protocols, data interpretation, and visual representations of the analytical workflows and molecular fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of aromatic ethers.

Introduction to this compound and its Spectroscopic Analysis

This compound, also known as 1-(allyloxy)-4-methylbenzene, is an organic compound with the chemical formula C10H12O. It belongs to the class of aromatic ethers and is characterized by the presence of an allyl group attached to a p-tolyl group through an ether linkage. Spectroscopic techniques such as FT-IR and mass spectrometry are indispensable for the structural elucidation and purity assessment of this compound. FT-IR provides information about the functional groups present in the molecule, while mass spectrometry reveals its molecular weight and fragmentation pattern, aiding in the confirmation of its structure.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol for FT-IR Analysis

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Procedure (using ATR accessory):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a soft cloth or lens paper soaked in a suitable solvent.

Data Presentation: Characteristic FT-IR Absorption Bands

While a publicly available, detailed peak-picked spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the analysis of its structural components: the allyl group and the p-substituted aromatic ring. The following table summarizes these expected peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene (Allyl) |

| ~3030 | Medium | =C-H stretch | Aromatic |

| 2925, 2870 | Medium | C-H stretch | Alkane (Allyl & Methyl) |

| ~1645 | Medium | C=C stretch | Alkene (Allyl) |

| ~1610, 1580, 1500 | Strong | C=C stretch | Aromatic Ring |

| ~1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| ~1030 | Medium | Symmetric C-O-C stretch | Aryl Ether |

| ~995, 915 | Strong | =C-H bend (out-of-plane) | Alkene (Allyl) |

| ~820 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic |

FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of this compound.

Caption: Workflow for FT-IR spectral analysis.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) is a common method that leads to the formation of a molecular ion and various fragment ions, which are characteristic of the molecule's structure.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of this compound and to separate it from any potential impurities using Gas Chromatography (GC).

Materials:

-

This compound sample

-

GC-MS instrument equipped with an EI source and a quadrupole or ion trap mass analyzer

-

A suitable capillary column (e.g., nonpolar or medium-polarity)

-

High-purity helium as the carrier gas

-

Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 ppm) in a volatile solvent.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system and start the data acquisition.

Data Presentation: Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 148. The fragmentation pattern is influenced by the stability of the resulting ions and neutrals. A key fragmentation pathway for aryl allyl ethers under electron impact is the Claisen rearrangement. The following table lists the plausible major fragments and their corresponding m/z values.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 148 | [M]⁺• | [C₁₀H₁₂O]⁺• | Molecular Ion |

| 107 | [M - C₃H₅]⁺ | [C₇H₇O]⁺ | Loss of the allyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the tolyl group |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of methyl and CO |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation |

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization is complex and can involve multiple pathways, including a characteristic Claisen rearrangement. The following diagram illustrates a plausible fragmentation pathway.

An In-depth Technical Guide to the Claisen Rearrangement of Allyl p-Tolyl Ether to 2-Allyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen rearrangement, focusing specifically on the transformation of allyl p-tolyl ether to 2-allyl-4-methylphenol. This reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds and introducing allyl groups to phenolic structures, which are prevalent in many biologically active molecules. This document details the underlying mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.

Core Mechanism: A Concerted[1][1]-Sigmatropic Rearrangement

The Claisen rearrangement of this compound is a thermally induced, intramolecular reaction classified as a[1][1]-sigmatropic rearrangement.[2][3][4] The reaction proceeds through a single, concerted, pericyclic transition state, where bond breaking and bond formation occur simultaneously.[2][5] This process is governed by the principles of orbital symmetry.

The rearrangement is initiated by heating the this compound, which causes the molecule to adopt a chair-like six-membered transition state. In this state, the σ-bond between the ethereal oxygen and the allylic carbon begins to break, while a new C-C σ-bond forms between the ortho-position of the aromatic ring and the γ-carbon of the allyl group.[5] This concerted process leads to a non-aromatic intermediate, 6-allyl-4-methyl-2,4-cyclohexadienone. This intermediate then rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-4-methylphenol.[4][5] The overall reaction is typically exothermic.[2]

Caption: Reaction mechanism of the Claisen rearrangement.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, this compound, and its subsequent Claisen rearrangement to 2-allyl-4-methylphenol.

Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of the starting material from p-cresol and allyl bromide.

Materials:

-

p-Cresol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetone or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.).

-

Dissolve the p-cresol in acetone or acetonitrile.

-

Add finely ground potassium carbonate (1.5 eq.) or potassium hydroxide pellets (1.5 eq.).

-

To the stirring suspension, add allyl bromide (1.2-1.5 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]

-

If necessary, purify the product by column chromatography on silica gel.

Claisen Rearrangement of this compound

This protocol details the thermal rearrangement of this compound. High-boiling point solvents are often used to achieve the necessary reaction temperatures.

Materials:

-

This compound

-

Diphenyl ether or N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Claisen's alkali (a solution of KOH in a mixture of methanol and water)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Place this compound (e.g., 5.0 g) in a round-bottom flask equipped with a reflux condenser.

-

Add a high-boiling point solvent such as diphenyl ether (e.g., 30 mL).[7]

-

Heat the reaction mixture to reflux (approximately 250-260 °C) for one hour.[7] Alternatively, the reaction can be carried out in DMF at reflux for 15 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the rearrangement is complete, cool the reaction mixture to room temperature.

-

Dilute the cooled mixture with petroleum ether (e.g., 30 mL).

-

Extract the phenolic product by shaking the mixture with two portions of Claisen's alkali (e.g., 2 x 25 mL).[7]

-

Combine the alkaline aqueous layers and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

-

Extract the product from the acidified aqueous layer with three portions of diethyl ether (e.g., 3 x 30 mL).[7]

-

Combine the ethereal extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-allyl-4-methylphenol.[7]

-

The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes key quantitative data for the Claisen rearrangement of this compound and the properties of the resulting product.

| Parameter | Value | Reference |

| Reaction Conditions | ||

| Temperature | 220-260 °C | [5][7] |

| Reaction Time | 1-15 hours | [7] |

| Solvent | Diphenyl ether, DMF, or solvent-free | [7] |

| Yield | Can be quantitative under optimized conditions | [8] |

| Thermodynamic Data | ||

| Activation Energy (Ea) (gas phase) | 36.08 kcal/mol | |

| Enthalpy of Reaction (ΔH) | Approx. -25 kcal/mol | [2] |

| Product Properties (2-Allyl-4-methylphenol) | ||

| Molecular Formula | C₁₀H₁₂O | [9] |

| Molecular Weight | 148.20 g/mol | [9] |

| CAS Number | 6628-06-4 | [9] |

Experimental Workflow and Logic

The overall process for obtaining 2-allyl-4-methylphenol involves two main stages: the synthesis of the precursor ether and its subsequent thermal rearrangement. The logic of the purification process relies on the chemical properties of the involved compounds.

References

- 1. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2-Allyl-4-methylphenol [webbook.nist.gov]

Mechanism and transition state of the aromatic Claisen rearrangement

An In-depth Technical Guide on the Mechanism and Transition State of the Aromatic Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the ortho-alkylation of phenols. It is a-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol. This intramolecular reaction proceeds through a concerted, pericyclic mechanism, characterized by a highly ordered, cyclic transition state. Understanding the intricacies of this rearrangement, including its mechanism, transition state, and the factors influencing its regioselectivity, is crucial for its application in the synthesis of complex molecules, particularly in the field of drug development.

The Reaction Mechanism

The aromatic Claisen rearrangement is a thermal reaction that involves the concerted movement of six electrons through a six-membered ring transition state. The reaction is typically irreversible, driven by the re-aromatization of the phenol ring.

The-Sigmatropic Shift

The core of the mechanism is a-sigmatropic shift, where a sigma bond between an allyl group and an oxygen atom is broken, and a new sigma bond is formed between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. This proceeds through a chair-like transition state, which is generally favored over a boat-like conformation due to lower steric strain.

Tautomerization

The immediate product of the sigmatropic shift is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to the final ortho-allylphenol product, a process that is driven by the energetic favorability of restoring the aromaticity of the ring.

Caption: The reaction mechanism of the aromatic Claisen rearrangement.

The Transition State

The transition state of the aromatic Claisen rearrangement is a key feature of the reaction, dictating its stereochemistry and regioselectivity.

Geometry

Computational studies and kinetic isotope effect experiments have provided strong evidence for a chair-like geometry of the six-membered cyclic transition state. This conformation minimizes steric interactions between the substituents on the allyl group and the aromatic ring.

Electronic Effects

The reaction is sensitive to the electronic nature of both the aromatic ring and the allyl group. Electron-donating groups on the aromatic ring can accelerate the reaction by stabilizing the electron-deficient transition state. Conversely, electron-withdrawing groups can retard the reaction.

Quantitative Data

The following tables summarize key quantitative data related to the kinetics and thermodynamics of the aromatic Claisen rearrangement.

Table 1: Kinetic Parameters for the Rearrangement of Allyl Phenyl Ether

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Enthalpy of Activation (ΔH‡, kcal/mol) | Entropy of Activation (ΔS‡, cal/mol·K) |

| 180 | 1.1 x 10⁻⁵ | 31.5 | 30.8 | -12.8 |

| 200 | 5.2 x 10⁻⁵ | 31.5 | 30.8 | -12.8 |

| 220 | 2.1 x 10⁻⁴ | 31.5 | 30.8 | -12.8 |

Table 2: Substituent Effects on the Rate of Rearrangement

| Substituent (para-) | Relative Rate (kₓ/kн) at 200°C |

| -OCH₃ | 3.2 |

| -CH₃ | 1.8 |

| -H | 1.0 |

| -Cl | 0.6 |

| -NO₂ | 0.1 |

Experimental Protocols

The study of the aromatic Claisen rearrangement involves a variety of experimental techniques to determine its mechanism, kinetics, and transition state structure.

Kinetic Measurements

A typical experimental workflow for determining the rate of the aromatic Claisen rearrangement is as follows:

Caption: Workflow for kinetic analysis of the Claisen rearrangement.

Methodology:

-

A solution of the allyl phenyl ether of a known concentration is prepared in a high-boiling, inert solvent such as diphenyl ether.

-

Aliquots of the solution are sealed in glass ampoules under an inert atmosphere (e.g., nitrogen or argon).

-

The ampoules are placed in a thermostatically controlled oil bath or heating block at the desired temperature.

-

At specific time intervals, an ampoule is removed and the reaction is quenched by rapid cooling in an ice bath.

-

The contents of the ampoule are then analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the starting material and the product.

-

The natural logarithm of the ratio of the initial concentration of the starting material to its concentration at time t is plotted against time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

Crossover Experiments

To confirm the intramolecular nature of the rearrangement, a crossover experiment can be performed.

Methodology:

-

Two different allyl phenyl ethers with distinct substituents are heated together in the same reaction vessel. For example, allyl p-cresyl ether and allyl m-tolyl ether.

-

The product mixture is analyzed to determine if any "crossover" products have been formed.

-

The absence of crossover products (e.g., the product from the allyl group of one ether migrating to the aromatic ring of the other) provides strong evidence for an intramolecular mechanism.

Caption: Logical flow of a crossover experiment.

Isotope Labeling Studies

Kinetic isotope effect (KIE) studies, particularly using deuterium labeling, are instrumental in elucidating the structure of the transition state.

Methodology:

-

Synthesize the allyl phenyl ether with a deuterium label at a specific position, for example, at the γ-carbon of the allyl group.

-

Measure the rate of rearrangement for both the labeled and unlabeled compounds under identical conditions.

-

The ratio of the rate constants (kH/kD) gives the kinetic isotope effect. A significant secondary KIE is consistent with a change in hybridization at the labeled position in the transition state, supporting a concerted mechanism.

Applications in Drug Development

The aromatic Claisen rearrangement is a valuable tool in the synthesis of a wide range of biologically active molecules. The ability to introduce an allyl group ortho to a hydroxyl group provides a synthetic handle for further functionalization and the construction of complex molecular architectures found in many natural products and pharmaceuticals. Examples include the synthesis of precursors for anti-inflammatory drugs, antibacterial agents, and various alkaloids.

Conclusion

The aromatic Claisen rearrangement is a well-studied and synthetically useful reaction. Its concerted, intramolecular mechanism, proceeding through a highly ordered chair-like transition state, is supported by a wealth of experimental and computational evidence. A thorough understanding of the factors that influence this rearrangement is essential for its effective application in the synthesis of complex organic molecules, making it a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development.

Solubility and stability of Allyl p-tolyl ether in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Allyl p-tolyl ether. Due to a lack of extensive published data for this specific compound, this guide also furnishes detailed, adaptable experimental protocols for determining these properties, based on established international guidelines. This information is critical for applications in organic synthesis, materials science, and pharmaceutical development where understanding a compound's behavior in various solvent systems and under different environmental stressors is paramount.

Solubility Profile

Table 1: Qualitative and Analog-Based Solubility of this compound

| Solvent | Common Abbreviation | Type | Expected Solubility of this compound | Quantitative Data for Structural Analogs |

| Alcohols | ||||

| Ethanol | EtOH | Polar Protic | Soluble | Allyl phenyl ether: Soluble[2] |

| Methanol | MeOH | Polar Protic | Likely Soluble | Diallyl ether: Miscible with alcohol[3] |

| Ketones | ||||

| Acetone | - | Polar Aprotic | Likely Soluble | Di-p-tolyl ether: Soluble[4] |

| Ethers | ||||

| Diethyl ether | Et₂O | Non-polar | Likely Miscible | Allyl phenyl ether: Miscible[2] |

| Esters | ||||

| Ethyl acetate | EtOAc | Polar Aprotic | Likely Soluble | No data available |

| Amides | ||||

| Dimethylformamide | DMF | Polar Aprotic | Likely Soluble | No data available |

| Sulfoxides | ||||

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Likely Soluble | No data available |

| Hydrocarbons | ||||

| Hexane | - | Non-polar | Likely Soluble | No data available |

| Benzene | - | Non-polar | Likely Soluble | Di-p-tolyl ether: Soluble[4] |

| Halogenated | ||||

| Dichloromethane | DCM | Polar Aprotic | Likely Soluble | No data available |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble | Diallyl ether: Soluble[3] |

| Water | H₂O | Polar Protic | Insoluble | Allyl phenyl ether: Insoluble[2][5] |

Note: The expected solubility is inferred from the general principle of "like dissolves like" and data available for the listed structural analogs.

Stability Profile

The stability of this compound is influenced by temperature, pH, and the presence of catalysts. While generally stable under standard storage conditions, it can undergo specific degradation pathways under stress.

Thermal Stability: this compound is known to undergo a Claisen rearrangement at elevated temperatures to form 2-allyl-4-methylphenol.[6][7] An experimental study conducted in the gas phase determined the activation energy for this unimolecular rearrangement to be 36.08 kcal/mol over a temperature range of 493.15–533.15 K.[6][7] This indicates that the compound is thermally stable at typical laboratory and storage temperatures but will degrade at higher temperatures.

pH and Hydrolytic Stability: The ether linkage in aryl ethers is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions, acid-catalyzed cleavage of the aryl-ether bond can occur.[8] While specific kinetic data for the hydrolysis of this compound is not available, it is anticipated to be stable in neutral and moderately acidic or basic aqueous media at ambient temperatures.

Catalytic and Oxidative Stability: The allyl group is susceptible to reactions mediated by transition metal catalysts. For instance, palladium catalysts can facilitate the cleavage of the allyl ether bond.[9] Ethers can also be prone to the formation of peroxides upon prolonged exposure to air and light, although the propensity for this in aryl allyl ethers is not well-documented.

Table 2: Summary of Known and Potential Stability Profile of this compound

| Stress Condition | Stability Profile | Known/Potential Degradation Products |

| Thermal | Unstable at high temperatures (>220 °C). Stable at ambient temperatures. | 2-allyl-4-methylphenol (via Claisen rearrangement)[6][7] |

| Hydrolytic (Acidic) | Potentially susceptible to cleavage under strong acidic conditions. | p-cresol and allyl alcohol |

| Hydrolytic (Neutral/Basic) | Generally stable. | - |

| Oxidative | Potential for peroxide formation upon prolonged exposure to air/light. Susceptible to specific oxidative cleavage methods. | Hydroperoxides, aldehydes, and other oxidation products. |

| Photolytic | No specific data available, but unsaturated compounds can be susceptible to photodegradation. | Isomers, oxidation products. |

| Catalytic | Susceptible to cleavage by certain transition metal catalysts (e.g., Palladium).[9] | p-cresol and propene (or related products). |

Experimental Protocols

The following sections provide detailed, adaptable protocols for the systematic evaluation of the solubility and stability of this compound. These are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[1][2][4][5]

Protocol for Determination of Solubility in Organic Solvents

This protocol describes a method for determining the solubility of a liquid solute (this compound) in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Positive displacement micropipettes

-

Thermostatically controlled shaker or water bath

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution with a visible separate phase.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase has stabilized.

-

-

Sample Preparation and Analysis:

-

After equilibrium is reached, cease agitation and allow the phases to separate. If necessary, centrifuge the vial at the test temperature to facilitate separation.

-

Carefully withdraw a known aliquot of the clear, saturated supernatant using a calibrated positive displacement pipette.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula: S = (C × V_dilution) / V_aliquot where C is the concentration of the diluted sample, V_dilution is the total volume of the diluted sample, and V_aliquot is the volume of the supernatant taken.

-

-

Reporting:

-

Report the solubility as the mean of at least three replicate determinations, along with the standard deviation and the specific temperature of the measurement.

-

Protocol for Stability Assessment

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions, including thermal, hydrolytic (across a pH range), oxidative, and photolytic stress.

General Procedure:

-

Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the solution into separate, inert vials for each stress condition and time point.

-

Include control samples stored at a reference condition (e.g., 5 °C, protected from light) for each stress test.

-

At specified time points, withdraw samples, quench any reaction if necessary, and analyze by a stability-indicating HPLC method (a method capable of separating the intact compound from its degradation products).

-

Quantify the remaining this compound and any major degradation products.

Specific Stress Conditions:

-

Thermal Stability:

-

Place sample vials in ovens set at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

-

Pull samples at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).

-

Analyze for degradation.

-

-

Hydrolytic Stability:

-

Prepare solutions in aqueous buffers at different pH levels (e.g., pH 2, pH 7, pH 9).

-

Store the samples at a controlled temperature (e.g., 40 °C).

-

Analyze at regular intervals to determine the rate of hydrolysis as a function of pH.

-

-

Oxidative Stability:

-

Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store at room temperature and monitor for degradation over a period of time (e.g., up to 24 hours).

-

-

Photostability:

-

Expose clear vials containing the sample solution to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

-

Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

Analyze the samples after the exposure period to assess for photodegradation.[6]

-

Visualized Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive evaluation of a compound's solubility and stability.

References

- 1. filab.fr [filab.fr]

- 2. database.ich.org [database.ich.org]

- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. chem.ws [chem.ws]

- 10. ema.europa.eu [ema.europa.eu]

Thermochemical data for the-sigmatropic rearrangement of Allyl p-tolyl ether

An In-depth Technical Guide on the Thermochemical Data for the σ-Sigmatropic Rearrangement of Allyl p-Tolyl Ether

Introduction

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry, categorized as a[1][1]-sigmatropic rearrangement.[2][3] This process involves the concerted intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether.[4] The aromatic Claisen rearrangement, specifically of allyl aryl ethers, typically requires thermal conditions to proceed and results in the formation of an ortho-allyl phenol.[5][6] This guide focuses on the thermochemical aspects of the sigmatropic rearrangement of a specific substrate, this compound, providing key quantitative data and experimental methodologies for researchers and professionals in drug development and chemical sciences.

Reaction Mechanism and Thermochemical Principles

The rearrangement of this compound is a unimolecular reaction that proceeds through a concerted, pericyclic mechanism.[1][7] This involves a highly ordered, cyclic transition state where the cleavage of the oxygen-allyl carbon bond and the formation of the new carbon-carbon bond at the ortho position of the aromatic ring occur simultaneously.[5][7] The reaction is driven by the formation of a more stable aromatic phenol from the intermediate cyclohexadienone.

A joint theoretical and experimental study has determined that the reaction follows a concerted pathway without the formation of radical intermediates.[1][7] Computational analyses at the B3LYP/6-31G* level of theory support an asynchronous concerted mechanism, where bond breaking and bond formation do not occur to the same extent in the transition state.[7]

Quantitative Thermochemical Data

Experimental studies on the gas-phase rearrangement of this compound have been conducted over a temperature range of 493.15–533.15 K.[1][7] The key thermochemical parameters, known as the Arrhenius parameters, have been determined and are summarized in the table below.

| Parameter | Symbol | Experimental Value | Units |

| Activation Energy | Ea | 36.08 | kcal mol-1 |

| Pre-exponential Factor | Log A | 11.74 | - |

| Entropy of Activation | ΔS# | -7.88 | cal mol-1 K-1 |

| Table 1: Experimental Thermochemical Data for the Gas-Phase Rearrangement of this compound.[1][7] |

Experimental Protocols

The determination of the thermochemical data for the rearrangement of this compound involved a specific experimental setup to monitor the reaction progress at various temperatures.

Gas-Phase Kinetic Study:

-

Sample Preparation: A sample of this compound is introduced into a reaction vessel.

-

Temperature Control: The reaction vessel is maintained at a constant temperature within the range of 493.15–533.15 K.[7]

-

Reaction Monitoring: The progress of the rearrangement reaction is monitored over time.

-

Quenching and Analysis: At specific time intervals, the reaction mixture is quenched. The concentration of the product, 2-allyl-4-methylphenol, is determined using gas chromatography (GC).[7]

-

Rate Constant Determination: The rate constant (k) for the reaction is determined at each selected temperature by analyzing the change in concentration of the reactant or product over time.

-

Arrhenius Parameters Calculation: The Arrhenius parameters (Ea and A) are calculated from the temperature dependence of the rate constants using the Arrhenius equation. The entropy of activation (ΔS#) is derived from the pre-exponential factor (A) using transition state theory.[7]

Confirmation of Concerted Mechanism:

To confirm that the reaction proceeds via a concerted mechanism and not a radical pathway, control experiments were conducted. The reaction was carried out in the presence and absence of cyclohexene, a radical scavenger. Gas chromatography analysis of the reaction mixtures demonstrated that the reaction is "clean," with no evidence of radical intermediates.[1][7]

Visualizations

The following diagrams illustrate the reaction pathway and a generalized experimental workflow.

Caption: The concerted[1][1]-sigmatropic rearrangement of this compound.

Caption: Generalized workflow for the kinetic study of the rearrangement.

References

- 1. researchgate.net [researchgate.net]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. CLAISEN REARRANGEMENT: [3,3]-SIGMATROPIC REARRANGEMENT – My chemistry blog [mychemblog.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to CAS Number 23431-48-3: Allyl p-Tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and key synthetic protocols associated with CAS number 23431-48-3, chemically identified as Allyl p-Tolyl Ether. This compound, also known as 4-allyloxytoluene, is a versatile chemical intermediate with applications in the fragrance, pharmaceutical, and dye industries, as well as in specialized organic synthesis.

Core Properties and Data

This compound is a clear, colorless to light yellow liquid with a characteristic strong, sweet odor.[1] It is insoluble in water but soluble in many organic solvents. The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23431-48-3 | [2] |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.205 g/mol | [2] |

| IUPAC Name | 1-methyl-4-(prop-2-en-1-yloxy)benzene | N/A |

| Synonyms | 4-Allyloxytoluene, p-Tolyl allyl ether, Allyl 4-methylphenyl ether | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 214.5 °C (estimated) | [2] |

| Flash Point | 79.7 °C | [2] |

| Density | 0.9719 g/cm³ | [2] |

| Refractive Index | 1.5180 - 1.5200 | [2] |

Safety and Handling

The safe handling of this compound is crucial in a laboratory and industrial setting. It is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system upon exposure.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, preferably within a fume hood.

Table 2: Safety and Hazard Data for this compound

| Hazard Information | Precautionary Measures |

| Hazard Statements | H227: Combustible liquid.[1] May cause skin, eye, and respiratory irritation.[2] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |

| First Aid Measures | If inhaled: Move victim to fresh air. On skin: Wash off with soap and plenty of water. In eyes: Rinse cautiously with water for several minutes. If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention. |

Experimental Protocols

This compound is a key substrate in several important organic reactions. Detailed methodologies for its synthesis via Williamson ether synthesis and its rearrangement via the Claisen rearrangement are presented below.

Williamson Ether Synthesis of this compound

This reaction is a standard method for the preparation of ethers and involves the reaction of an alkoxide with a primary alkyl halide. In this case, p-cresol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack allyl bromide.

Methodology:

-

Reactant Preparation: To a solution of p-cresol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).

-

Formation of the Phenoxide: Stir the mixture at room temperature until the deprotonation of the phenolic hydroxyl group is complete. This can be monitored by the cessation of any gas evolution if NaH is used.

-

Addition of Alkyl Halide: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Claisen Rearrangement of this compound

The Claisen rearrangement is a[3][3]-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating. This reaction is a powerful tool for carbon-carbon bond formation.

Methodology:

-

Reactant Preparation: Place pure this compound in a reaction vessel suitable for high temperatures, such as a sealed tube or a flask equipped with a reflux condenser. The reaction is typically performed neat or in a high-boiling solvent.

-

Heating: Heat the sample to a high temperature, generally in the range of 180-220 °C.

-

Reaction Monitoring: Monitor the progress of the rearrangement by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the conversion of the starting material to the product, 2-allyl-4-methylphenol.

-

Isolation and Purification: After the reaction has reached completion or equilibrium, cool the mixture to room temperature. The resulting product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound. Its primary utility in the life sciences appears to be as a synthetic intermediate in the development of more complex molecules with potential pharmacological applications. Further research is required to elucidate any direct biological effects of this compound.

Conclusion

This compound (CAS No. 23431-48-3) is a valuable chemical intermediate with well-defined physical and chemical properties. While it is a combustible liquid that requires careful handling, established protocols for its synthesis and subsequent reactions, such as the Claisen rearrangement, are readily available. The lack of data on its direct biological activity underscores its role as a building block in organic synthesis rather than a bioactive agent itself. This guide provides a solid foundation of technical information for professionals working with this compound.

References

Methodological & Application

Allyl p-Tolyl Ether: A Versatile Protecting Group for Phenols in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The allyl ether, specifically the allyl p-tolyl ether, serves as a robust and versatile protecting group for the hydroxyl functionality of phenols. Its stability under a range of reaction conditions, coupled with the availability of mild and selective deprotection methods, makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.

The allyl group is generally stable to both acidic and basic conditions, allowing for a wide operational scope in synthetic transformations.[1] This stability permits the use of various reagents and reaction conditions on other parts of the molecule without affecting the protected phenol. The true utility of the allyl protecting group, however, lies in the diverse and mild methods available for its removal, which can be achieved orthogonally to many other protecting groups.[1]

Application Notes

Advantages of this compound as a Protecting Group:

-

Stability: Allyl ethers are stable to a wide range of reagents and conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.[1]

-

Ease of Introduction: The synthesis of this compound from p-cresol is a straightforward Williamson ether synthesis, typically proceeding in high yield under mild conditions.

-

Mild Deprotection Conditions: A key advantage is the ability to deprotect under neutral or very mild basic conditions using palladium catalysis, which is compatible with a wide array of sensitive functional groups.[2][3]

-

Orthogonality: The deprotection methods for allyl ethers are often orthogonal to those of other common protecting groups like silyl ethers, benzyl ethers, and various esters, enabling selective deprotection in complex synthetic sequences.[1]

Disadvantages and Considerations:

-

Claisen Rearrangement: A potential side reaction, particularly at elevated temperatures (above 200 °C), is the[2][2]-sigmatropic Claisen rearrangement, which results in the migration of the allyl group from the oxygen to a carbon atom of the aromatic ring.[4]

-

Palladium Catalyst Sensitivity: The palladium-catalyzed deprotection, while mild, may not be suitable for substrates containing functional groups that can poison the catalyst (e.g., some sulfur-containing compounds).

-

Cost of Palladium Catalysts: While used in catalytic amounts, palladium reagents can be a significant cost factor in large-scale syntheses.

Experimental Protocols

Protection of p-Cresol as this compound

This protocol describes the synthesis of this compound from p-cresol via a Williamson ether synthesis.

Reaction Scheme:

Materials:

-

p-Cresol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of p-cresol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or powdered potassium hydroxide (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 50-60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Characterization Data (Typical):

-

¹H NMR (CDCl₃): δ 7.08 (d, 2H), 6.81 (d, 2H), 6.05 (m, 1H), 5.35 (m, 2H), 4.51 (d, 2H), 2.26 (s, 3H).[5]

-

IR (neat): ~3080, 2920, 1645, 1510, 1240, 1020 cm⁻¹.

Deprotection of this compound

This protocol details the mild and efficient deprotection of this compound to p-cresol using a palladium catalyst.

Reaction Scheme:

Materials:

-

This compound

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or a suitable scavenger (e.g., dimedone, N,N'-dimethylbarbituric acid)

-

Methanol (dry) or Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound (1.0 eq) in dry methanol or THF.[6]

-

Add potassium carbonate (2.0 eq) or another suitable allyl scavenger.[6]

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).[6]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the deprotected p-cresol.

Quantitative Data

The following tables summarize quantitative data for the protection and deprotection reactions.

Table 1: Synthesis of this compound under Various Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | KOH (solid) | None | Room Temp. | 16 | 85 | [5] |

| 2 | K₂CO₃ | Acetone | Reflux | 8 | High | [7] |

| 3 | NaH | DMF | Room Temp. | 4 | >90 | General Williamson Ether Synthesis Conditions |

Table 2: Deprotection of Aryl Allyl Ethers - A Comparison of Methods

| Entry | Reagent/Catalyst | Scavenger/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Methanol | Reflux | 1 | 97 | [6] |

| 2 | 10% Pd/C | - | Basic | Not Specified | Not Specified | High | [8] |

| 3 | [(PPh₃)₃RuCl₂] | DIPEA | Toluene | Reflux | 4 | High | [6] |

| 4 | I₂ | - | DMSO | 130 | 1-4 | High | [6] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of palladium-catalyzed deprotection.

Caption: Logical workflow for using this compound as a protecting group.

References

- 1. Allyl Ethers [organic-chemistry.org]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. researchgate.net [researchgate.net]

- 4. Allyl o-tolyl ether | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of 4-Allyloxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl group is a versatile and widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability to a broad range of acidic and basic conditions, coupled with the availability of mild and selective deprotection methods, makes it an attractive choice in the synthesis of complex molecules, including pharmaceuticals. 4-Allyloxytoluene serves as a common model substrate for the investigation and optimization of deprotection strategies for aryl allyl ethers. This document provides detailed protocols for three distinct methods for the cleavage of the allyl group from 4-allyloxytoluene to yield 4-methylphenol, a critical transformation in various synthetic routes. The selection of a particular method depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups.

Overview of Deprotection Strategies

The deprotection of allyl ethers can be broadly categorized into three main approaches:

-

Palladium-Catalyzed Allylic Transfer: This is the most prevalent method and involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophile (allyl acceptor). These reactions are typically very mild and chemoselective.

-

Isomerization followed by Hydrolysis: This two-step process involves the isomerization of the allyl ether to the corresponding vinyl ether, which is labile to acidic hydrolysis. Strong bases are often required for the initial isomerization step.

-

Reductive Cleavage: These methods involve the reduction of the allyl group, often employing a heterogeneous catalyst like palladium on carbon.

This application note details protocols for each of these strategies, providing a comparative basis for their implementation.

Experimental Protocols

Protocol 1: Palladium(0)-Catalyzed Deprotection using Potassium Carbonate in Methanol

This method utilizes a palladium(0) catalyst to facilitate the transfer of the allyl group to a mild nucleophile, in this case, generated in situ from methanol and potassium carbonate. It is a very mild procedure, often compatible with a wide range of functional groups.[1][2][3]

Materials:

-

4-Allyloxytoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-allyloxytoluene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

-

Add anhydrous methanol (10 mL) to the flask.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 4-methylphenol.

Protocol 2: Isomerization with Potassium tert-Butoxide followed by Acidic Hydrolysis

This classic two-step method first involves the isomerization of the terminal double bond of the allyl group to an internal, more stable position, forming an enol ether.[4] The resulting enol ether is highly susceptible to acidic hydrolysis, which cleaves the ether linkage to reveal the free hydroxyl group. This method is suitable for substrates that can tolerate strongly basic conditions.

Materials:

-

4-Allyloxytoluene

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Isomerization

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-allyloxytoluene (1.0 mmol) in anhydrous DMSO (5 mL).

-

Add potassium tert-butoxide (1.2 mmol) portion-wise to the stirred solution.

-

Heat the reaction mixture to 100 °C and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

Step 2: Hydrolysis 5. Carefully add 1 M HCl (10 mL) to the reaction mixture. 6. Stir vigorously for 30 minutes at room temperature. 7. Extract the mixture with diethyl ether (3 x 20 mL). 8. Combine the organic layers and wash with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel to yield pure 4-methylphenol.

Protocol 3: Reductive Cleavage using Palladium on Carbon (Pd/C)

This method employs heterogeneous catalysis with 10% palladium on carbon under basic conditions. The proposed mechanism involves a single electron transfer (SET) process.[4][5] This protocol is advantageous due to the ease of removal of the catalyst by filtration.

Materials:

-

4-Allyloxytoluene

-

10% Palladium on Carbon (10% Pd/C)

-

Sodium Carbonate (Na₂CO₃)

-

Methanol (MeOH)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-allyloxytoluene (1.0 mmol), 10% Pd/C (10 mol% Pd), and sodium carbonate (2.0 mmol).

-

Add methanol (15 mL) to the flask.

-